molecular formula C9H8BrN B1343686 6-Bromo-4-methyl-1H-indole CAS No. 885520-51-4

6-Bromo-4-methyl-1H-indole

Cat. No. B1343686
M. Wt: 210.07 g/mol
InChI Key: JWPFDGDDONIZCT-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1H-indole is an indole derivative that is used as a starting material in the synthesis of various indole derivatives . It undergoes palladium-catalyzed reactions with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .


Synthesis Analysis

Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . The synthesis of indole derivatives involves various methods, and the investigation of novel methods of synthesis has attracted the attention of the chemical community .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .


Physical And Chemical Properties Analysis

6-Bromo-4-methyl-1H-indole is an essential starter in 6-substituted indole chemistry .

Scientific Research Applications

Marine Natural Products and Antimicrobial Activity

A study on brominated tryptophan alkaloids from Thorectidae sponges identified several brominated indole derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds exhibited weak to moderate inhibitory activity against Staphylococcus epidermidis, highlighting their potential as antimicrobial agents (Segraves & Crews, 2005).

Molecular Structure and Electronic Properties

Research on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione explored the structure, Hirshfeld surface analysis, DFT, and thermal analysis of the resulting indole derivative. This study provides insights into the molecular interactions and electronic properties of brominated indoles (Barakat et al., 2017).

Antimicrobial Exometabolites from Cyanobacteria

Bromoanaindolone, a brominated indole alkaloid isolated from the cyanobacterium Anabaena constricta, showed antimicrobial activity. Its structure was determined through IR, MS, and NMR data, indicating the diverse biological activities of brominated indole compounds (Volk et al., 2009).

Synthesis and Applications in Organic Chemistry

A review on indole synthesis methods classified the various strategies for preparing indole derivatives, including those involving brominated compounds. This comprehensive overview emphasizes the importance of indole compounds in organic synthesis and pharmaceutical applications (Taber & Tirunahari, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin irritation. It may also cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

properties

IUPAC Name

6-bromo-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPFDGDDONIZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646467
Record name 6-Bromo-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methyl-1H-indole

CAS RN

885520-51-4
Record name 6-Bromo-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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